molecular formula C11H19NO5 B1529877 Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate CAS No. 1416323-08-4

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

Cat. No.: B1529877
CAS No.: 1416323-08-4
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate is a synthetic organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. The compound features a tert-butoxycarbonyl (boc) protected amino group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate involves its interaction with molecular targets and pathways. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The oxetane ring’s strained structure makes it reactive and capable of undergoing ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(boc-amino)-2-(oxetan-3-YL)propanoate: Similar structure with a propanoate ester group.

    Ethyl 2-(boc-amino)-2-(oxetan-3-YL)acetate: Similar structure with an ethyl ester group.

Uniqueness

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the boc-protected amino group and the oxetane ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKGWYJXBGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141873
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-08-4
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.